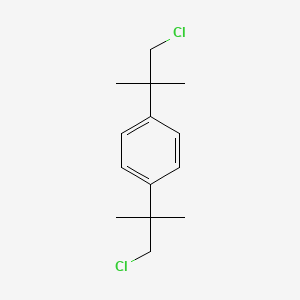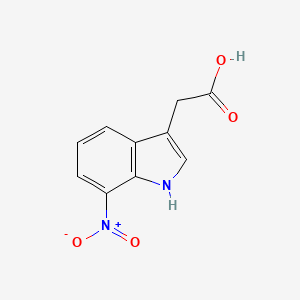![molecular formula C18H18N2O4 B12281264 (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is an organic compound characterized by the presence of two 1,3-dioxolane rings attached to a diazene (N=N) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene typically involves the reaction of 4-formylphenyl diazene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde group and ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives .
科学的研究の応用
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene has several scientific research applications:
作用機序
The mechanism of action of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and dioxolane rings. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A structural isomer with similar chemical properties but different reactivity due to the absence of the diazene linkage.
1,2-Dioxolane: Another isomer with a different ring structure, leading to distinct chemical behavior.
Azoxybenzenes: Compounds with similar diazene linkages but different substituents, affecting their reactivity and applications.
特性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
bis[4-(1,3-dioxolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
InChIキー |
NIYUAXXLRSARKX-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)
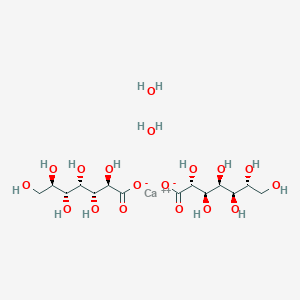
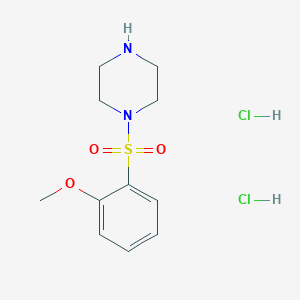
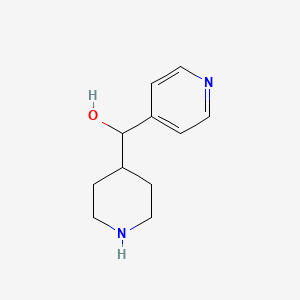
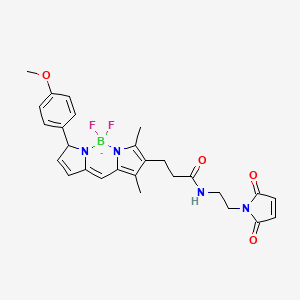
![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)
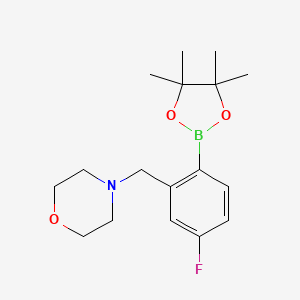
![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
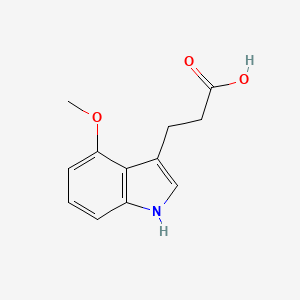
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)
